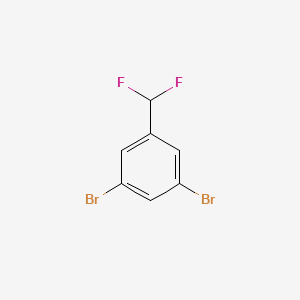

1,3-Dibromo-5-(difluoromethyl)benzene

Description

Properties

IUPAC Name |

1,3-dibromo-5-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFLXHGNEOJUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Difluoromethyl Benzene

Precursor Synthesis and Strategic Functionalization

A key strategy for synthesizing 1,3-Dibromo-5-(difluoromethyl)benzene involves the initial preparation of a benzene (B151609) ring substituted with a difluoromethyl group, followed by the selective introduction of two bromine atoms at the meta positions.

Introduction of Aromatic Halogenation

Aromatic halogenation is a fundamental process in organic synthesis. In the context of preparing 1,3-Dibromo-5-(difluoromethyl)benzene from a difluoromethylbenzene precursor, electrophilic aromatic substitution is the principal reaction. libretexts.org Given that the difluoromethyl group is an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. mdpi.com This directing effect is crucial for achieving the desired 1,3,5-substitution pattern.

Strategies for Difluoromethyl Group Incorporation

The incorporation of a difluoromethyl group (CHF2) onto an aromatic ring is a significant step and can be achieved through various methods. The CHF2 group is valued in medicinal chemistry as it can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing a molecule's biological activity. rsc.orgnih.gov

Methods for introducing the difluoromethyl group often involve the use of specialized reagents capable of delivering a difluoromethyl radical or a related reactive species to the aromatic substrate. rsc.org While the trifluoromethyl group (CF3) is generally considered stable, it can undergo transformations under certain conditions, such as in the presence of superacids, to form other functional groups, though this is not a direct route to the difluoromethyl group. mdpi.comnih.gov The development of efficient difluoromethylation methods is an active area of research, aiming to provide access to a wide range of difluoromethylated aromatic compounds. nih.govresearchgate.net

Direct Bromination Routes

Direct bromination of a difluoromethyl-substituted benzene ring is a more direct approach to obtaining 1,3-Dibromo-5-(difluoromethyl)benzene. This typically involves electrophilic aromatic bromination protocols.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic bromination is a classic method for introducing bromine atoms onto an aromatic ring. youtube.com The reactivity of the aromatic ring and the choice of brominating agent and catalyst are critical factors for a successful reaction. libretexts.orgmasterorganicchemistry.com For deactivated aromatic rings, such as those bearing a difluoromethyl group, stronger brominating conditions are often necessary. acs.org

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic compounds. wikipedia.orgalfa-chemistry.com It is particularly useful for brominating electron-rich aromatics, but with appropriate activation, it can also be used for less reactive substrates. organic-chemistry.org For deactivated aromatic compounds, NBS can be activated using strong acids like concentrated sulfuric acid. acs.org The reaction conditions, including the solvent, can influence the regioselectivity of the bromination. wikipedia.org

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH or DBH) is another effective brominating agent that serves as a stable and inexpensive alternative to NBS for various applications, including the bromination of aromatic compounds. organic-chemistry.orgsigmaaldrich.com It can be used for the monobromination of phenols and other activated aromatics. okayama-u.ac.jp Similar to NBS, its reactivity can be enhanced by the presence of strong acids for the bromination of less reactive aromatic rings. okayama-u.ac.jp

| Reagent | Common Applications | Activation for Deactivated Rings |

| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, bromination of electron-rich aromatics. wikipedia.org | Use of strong acids like concentrated H2SO4. acs.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Bromination of electron-rich arenes, monobromination of phenols. organic-chemistry.orgokayama-u.ac.jp | Use of strong acids. okayama-u.ac.jp |

Acid catalysis is often essential for the bromination of deactivated aromatic rings. Lewis acids such as FeBr3 or AlBr3 are commonly employed to polarize the Br-Br bond in molecular bromine (Br2), making it a more potent electrophile. libretexts.orgyoutube.com This "activated" bromine species can then be attacked by the aromatic ring in the rate-determining step of the electrophilic aromatic substitution. masterorganicchemistry.com For highly deactivated substrates, the use of a strong Brønsted acid like concentrated sulfuric acid in conjunction with a bromine source like NBS can facilitate the reaction. acs.org The acidic medium enhances the electrophilicity of the brominating agent, enabling the substitution to occur on the electron-poor aromatic ring.

Regioselective Control in Dibromination

The synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene can be approached through the direct electrophilic bromination of (difluoromethyl)benzene (B1298653). The regiochemical outcome of this reaction is dictated by the directing effects of the substituent already present on the benzene ring. The difluoromethyl (-CF2H) group is an electron-withdrawing group due to the electronegativity of the fluorine atoms. Consequently, it deactivates the benzene ring towards electrophilic attack and acts as a meta-director.

The synthetic sequence would proceed as follows:

Monobromination: The initial bromination of (difluoromethyl)benzene introduces the first bromine atom at the meta position (C3), yielding 1-bromo-3-(difluoromethyl)benzene.

Dibromination: A second bromination step is then performed. The regioselectivity of this step is controlled by the two existing substituents: the bromine atom and the difluoromethyl group.

The bromine atom at C1 is a deactivating but ortho, para-directing group.

The difluoromethyl group at C3 is a deactivating and meta-directing group.

The directing influences of both groups converge on the C5 position. The bromine atom directs the incoming electrophile to its para position (C5), and the difluoromethyl group directs it to one of its meta positions (C5). This synergistic directing effect leads to the highly regioselective formation of the desired product, 1,3-Dibromo-5-(difluoromethyl)benzene. The reaction is typically carried out using a bromine source, such as elemental bromine (Br₂), and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Multi-step Synthetic Approaches

When direct functionalization is not feasible or yields isomeric mixtures, multi-step synthetic pathways are employed. These routes offer greater control over the placement of functional groups by using the powerful directing effects of temporary or intermediate functional groups.

Strategies Involving Nitration and Subsequent Reductive Transformations

Multi-step syntheses involving nitration are a cornerstone of aromatic chemistry, allowing for the introduction of an amino group that can serve as a potent directing group or be replaced in subsequent steps. youtube.comyoutube.comlibretexts.org A hypothetical route to 1,3-Dibromo-5-(difluoromethyl)benzene using this strategy could be envisioned, although it may be more complex than direct bromination.

One potential, albeit convoluted, pathway could involve:

Nitration: Starting with a suitable precursor, an electrophilic nitration reaction using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. masterorganicchemistry.com

Reductive Transformation: The nitro group is then reduced to a primary amine (-NH₂) using reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.com

Functional Group Manipulation: The resulting aniline (B41778) derivative would then undergo further transformations, such as bromination and eventual installation or unmasking of the difluoromethyl group. The strong ortho, para-directing nature of the amino group would be exploited to install bromines, after which the amino group might be removed.

Diazotization and Halogenation Sequences

The conversion of an aromatic amino group into a diazonium salt is a versatile strategy in multi-step synthesis. youtube.com The diazonium group can then be replaced by a wide variety of substituents, including halogens, through reactions like the Sandmeyer reaction. google.com

A plausible synthetic route starting from a pre-functionalized aniline, such as 3,5-dibromoaniline (B181674), could utilize diazotization to introduce a functional group that can be converted into the difluoromethyl group:

Diazotization: 3,5-dibromoaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. google.com

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) cyanide to introduce a nitrile (-CN) group, yielding 3,5-dibromobenzonitrile.

Reduction to Aldehyde: The nitrile group is selectively reduced to an aldehyde (-CHO) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Fluorination: The final step involves the conversion of the aldehyde to the difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

This sequence effectively uses a diazotization reaction as a key step to build the required substitution pattern, which would be difficult to achieve through direct substitution methods alone.

Directed Ortho Metalation (DoM) Strategies for Functionalization

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety containing a heteroatom (e.g., -CONR₂, -OMe, -NHR), that coordinates to an organolithium reagent. baranlab.org This coordination facilitates the deprotonation of the proximal ortho C-H bond, generating a stabilized aryllithium intermediate. uwindsor.caharvard.edu This intermediate can then be trapped by an electrophile, such as a bromine source, to achieve substitution exclusively at the ortho position. wikipedia.org

While highly effective for ortho-substitution, the DoM strategy is generally not suitable for synthesizing compounds with a 1,3,5-substitution pattern like 1,3-Dibromo-5-(difluoromethyl)benzene. The core principle of DoM is the deprotonation of the C-H bond immediately adjacent (ortho) to the directing group. wikipedia.orgbaranlab.org Synthesizing a product where the new substituents are meta to each other and meta to a third group would require a different strategic approach, as DoM does not readily provide access to this substitution pattern. The difluoromethyl group itself does not function as a strong directing group for metalation. Therefore, DoM is not a primary synthetic route for this specific target compound.

Optimization of Reaction Conditions and Yield

The efficiency and selectivity of a chemical synthesis are highly dependent on the reaction conditions. Optimization involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.netresearchgate.netscielo.br

Solvent Effects on Selectivity and Efficiency

In the dibromination of (difluoromethyl)benzene, various solvents could be considered.

Apolar Solvents: Nonpolar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used for halogenation reactions. They are effective at dissolving bromine and the organic substrate. Theoretical studies on similar brominations have shown that the reaction mechanism can proceed through an addition-elimination pathway, and the polarity of the solvent can influence the stability of intermediates. rsc.org

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) might be used, but care must be taken as they can coordinate with the Lewis acid catalyst, potentially reducing its activity.

Neat or Excess Reagent: In some cases, the reaction may be run without a solvent or using one of the liquid reagents in excess.

The optimal solvent is typically determined empirically by running the reaction in a variety of solvents and analyzing the product distribution and yield. For the synthesis of 1,3-Dibromo-5-(difluoromethyl)benzene, a non-polar, inert solvent is generally preferred to facilitate the Lewis acid-catalyzed electrophilic substitution without interfering with the catalytic cycle.

Below is a hypothetical data table illustrating how solvent choice might affect the yield in a typical electrophilic bromination, based on general principles.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (CH₂Cl₂) | 25 | 4 | 85 |

| 2 | Carbon Tetrachloride (CCl₄) | 25 | 4 | 88 |

| 3 | 1,2-Dichloroethane | 25 | 4 | 82 |

| 4 | Nitromethane (CH₃NO₂) | 25 | 6 | 75 |

Temperature and Stoichiometry Control

The electrophilic bromination of an aromatic ring bearing a difluoromethyl group is a key potential pathway for the synthesis of 1,3-dibromo-5-(difluoromethyl)benzene. The difluoromethyl group (-CF2H) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta positions. This inherent directing effect is advantageous for achieving the desired 1,3,5-substitution pattern.

Control of reaction temperature is a critical factor in managing the rate of reaction and preventing over-bromination or the formation of undesired isomers. Typically, electrophilic bromination reactions are exothermic. Therefore, maintaining a stable and often low temperature is necessary to control the reaction's progress. For the bromination of deactivated aromatic rings, a gradual increase in temperature might be employed to drive the reaction to completion.

Stoichiometry, the molar ratio of reactants, is equally crucial. To introduce two bromine atoms onto the benzene ring, at least two equivalents of the brominating agent, such as liquid bromine (Br2), are required. A Lewis acid catalyst, for instance, iron(III) bromide (FeBr3), is also essential to polarize the bromine molecule, thereby increasing its electrophilicity. The precise stoichiometry of the substrate, brominating agent, and catalyst must be carefully balanced. An excess of the brominating agent could lead to the formation of tri- or even tetra-brominated byproducts. Conversely, an insufficient amount would result in a lower yield of the desired dibrominated product, with a significant portion of the starting material remaining unreacted or only mono-brominated.

Table 1: Illustrative Reaction Parameters for Electrophilic Bromination

| Parameter | Control Factor | Rationale |

| Temperature | Maintained at a specific range (e.g., 0-5°C initially, with potential for gradual warming) | To control the reaction rate, manage exothermicity, and minimize side reactions. |

| Stoichiometry (Substrate:Br2:Catalyst) | Typically a molar ratio of approximately 1:2.2:0.1 | Ensures sufficient brominating agent for di-substitution while minimizing over-bromination. The catalyst is used in sub-stoichiometric amounts. |

| Addition Rate of Bromine | Slow, dropwise addition | To maintain temperature control and prevent localized high concentrations of the electrophile, which could lead to undesired side products. |

Minimization of Byproduct Formation

The primary challenge in the synthesis of 1,3-dibromo-5-(difluoromethyl)benzene is the minimization of byproduct formation. The main potential byproducts include isomeric dibrominated compounds, under-brominated (mono-bromo) species, and over-brominated (tri-bromo) species.

The formation of isomeric byproducts is largely governed by the directing effects of the substituents on the aromatic ring. The difluoromethyl group strongly directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the -CF2H group). However, once the first bromine atom is introduced, the directing effects of both the difluoromethyl group and the bromine atom will influence the position of the second bromination. The bromine atom is also a deactivating group but is ortho-, para-directing. In the case of 3-bromo-1-(difluoromethyl)benzene, the second bromine atom would be directed to the 5-position (meta to the -CF2H group and ortho to the first bromine) and the 1-position (ortho to the -CF2H group and ortho to the first bromine). The formation of the desired 1,3-dibromo-5-(difluoromethyl)benzene is favored due to the strong meta-directing influence of the difluoromethyl group.

To minimize the formation of under- and over-brominated products, precise control over the stoichiometry of the brominating agent is paramount. The reaction progress should be monitored, for example, by gas chromatography (GC) or thin-layer chromatography (TLC), to determine the optimal reaction time to maximize the yield of the desired di-bromo product.

Purification of the crude product is another critical step in isolating 1,3-dibromo-5-(difluoromethyl)benzene from any byproducts. Techniques such as fractional distillation under reduced pressure or column chromatography can be employed to separate the desired product based on differences in boiling points and polarity.

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct Type | Potential Structure(s) | Mitigation Strategy |

| Under-brominated | 1-Bromo-3-(difluoromethyl)benzene | - Ensure sufficient stoichiometry of the brominating agent.- Monitor reaction progress to allow for complete di-bromination. |

| Over-brominated | 1,3,5-Tribromo-2-(difluoromethyl)benzene | - Use a carefully controlled stoichiometry of the brominating agent (slightly over 2 equivalents).- Avoid prolonged reaction times after the desired product is formed. |

| Isomeric | e.g., 1,2-Dibromo-5-(difluoromethyl)benzene | - Precise temperature control to favor the thermodynamically more stable product.- The inherent strong meta-directing effect of the -CF2H group helps to minimize isomeric impurities. |

Chemical Reactivity and Transformations of 1,3 Dibromo 5 Difluoromethyl Benzene

Reactions Involving Aryl Bromine Substituents

The carbon-bromine bonds on the aromatic ring are the most common sites for transformations, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds from aryl halides. For 1,3-dibromo-5-(difluoromethyl)benzene, the two bromine atoms can react sequentially, and the regioselectivity of the first coupling is influenced by the electronic and steric environment. The difluoromethyl group, being electron-withdrawing, deactivates the aromatic ring towards oxidative addition, but this effect is generally overcome by common palladium catalysts.

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a versatile method for creating biaryl structures. In dihalogenated systems, mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents. For substrates analogous to 1,3-dibromo-5-(difluoromethyl)benzene, such as 1,4-dibromo-2-(trifluoromethyl)benzene, the regioselectivity of the initial coupling is primarily governed by steric effects. researchgate.net The bromine atom with less steric hindrance in its vicinity is typically more reactive. In 1,3-dibromo-5-(difluoromethyl)benzene, the two bromine atoms are sterically equivalent, meaning a mono-coupling reaction would likely yield a statistical mixture of products unless directed by specific catalyst-ligand interactions.

A study on 1,4-dibromo-2-(trifluoromethyl)benzene showed that coupling with one equivalent of arylboronic acid selectively occurred at the C-4 position, which is meta to the trifluoromethyl group and thus less sterically hindered than the C-1 position. researchgate.net Applying this principle, since both bromines in 1,3-dibromo-5-(difluoromethyl)benzene are meta to the difluoromethyl group and have identical steric environments, selective mono-arylation would be challenging. However, double Suzuki-Miyaura coupling can be readily achieved using an excess of the boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Reactions on Dihalo-fluoroalkyl-benzenes

| Aryl Halide Analogue | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic Acid (1.0 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent (for mono-coupling) | researchgate.net |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic Acid (2.5 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good (for di-coupling) | researchgate.net |

| 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 94% (di-substituted) | mdpi.com |

Heck Reaction The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is tolerant of various functional groups, including fluoroalkyl substituents. With 1,3-dibromo-5-(difluoromethyl)benzene, both single and double Heck couplings are feasible. Research on the Heck reaction of polybrominated aromatic compounds with fluorous alkenes demonstrates that multiple C-Br bonds can be functionalized, typically requiring 1.2-2.4 equivalents of the alkene per bromine atom. researchgate.net The reaction generally proceeds with high E-stereoselectivity for the resulting alkene products.

Sonogashira Reaction The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. vinhuni.edu.vn This reaction is highly effective for aryl bromides. For 1,3-dibromo-5-(difluoromethyl)benzene, a double coupling with a terminal alkyne can produce a di-alkynylated benzene (B151609) derivative, a valuable building block for more complex conjugated systems. The reaction conditions are generally mild and tolerant of the difluoromethyl group.

Stille Reaction The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. The reactivity of halides in the Stille reaction follows the order I > Br > Cl. wikipedia.orglibretexts.org Therefore, the bromine atoms of 1,3-dibromo-5-(difluoromethyl)benzene are suitable reactive sites. As with other cross-coupling methods, both mono- and di-alkylation or arylation are possible by controlling the stoichiometry of the organostannane reagent.

The formation of Grignard or organolithium reagents from 1,3-dibromo-5-(difluoromethyl)benzene is a potential pathway for subsequent functionalization. However, the presence of the strongly electron-withdrawing difluoromethyl group presents significant challenges.

Grignard Reagent Formation Direct reaction with magnesium metal to form a Grignard reagent (RMgBr) is a standard procedure for many aryl bromides. sigmaaldrich.com However, the preparation of Grignard reagents from aryl halides bearing trifluoromethyl groups is known to be hazardous, with reports of detonations. orgsyn.org These incidents are attributed to runaway exothermic side reactions, potentially exacerbated by the presence of highly activated magnesium. Given the similar strong electron-withdrawing nature of the difluoromethyl group, similar safety concerns apply.

A safer and more controlled alternative is a halogen-magnesium exchange reaction, for example, using isopropylmagnesium chloride (i-PrMgCl). orgsyn.org This method operates at low temperatures and avoids direct contact with magnesium metal, mitigating the risk of runaway reactions. For 1,3-dibromo-5-(difluoromethyl)benzene, a selective mono-metalation could potentially be achieved, followed by reaction with an electrophile. However, the high reactivity of the formed Grignard reagent could lead to side reactions.

Organolithium Reagent Formation Formation of an organolithium reagent can be achieved through lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures. This is often more efficient than direct lithiation for aryl bromides. A selective mono-lithiation of 1,3-dibromo-5-(difluoromethyl)benzene would generate a highly reactive intermediate that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group. The second bromine atom would remain available for subsequent transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. ck12.org This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of 1,3-dibromo-5-(difluoromethyl)benzene, the electron-withdrawing difluoromethyl group is located meta to both bromine atoms. This positioning does not allow for resonance stabilization of the negative charge of the Meisenheimer complex onto the activating group. Consequently, the intermediate is not sufficiently stabilized, and standard SNAr reactions are highly unlikely to occur under typical conditions. The molecule is therefore considered inert to this reaction pathway.

Reductive Debromination Pathways

Reductive debromination allows for the selective removal of one or more bromine atoms, replacing them with hydrogen. This can be a useful transformation to access less halogenated derivatives.

For polyhalogenated aromatic compounds, selective mono-dehalogenation is a key challenge. Catalytic transfer hydrogenation or reaction with specific reducing agents can achieve this. A patented process for the selective monodebromination of 1,6-dibromo-2-hydroxynaphthalene utilizes molecular hydrogen in the presence of a tungsten carbide catalyst to selectively remove the bromine atom at the 1-position. google.com Such selectivity is often driven by the electronic and steric environment of the C-Br bond.

For 1,3-dibromo-5-(difluoromethyl)benzene, a non-selective, complete debromination to form 1-(difluoromethyl)benzene can be achieved using strong reducing conditions, such as catalytic hydrogenation with Pd/C under hydrogen pressure. Achieving selective mono-debromination to yield 1-bromo-3-(difluoromethyl)benzene would require carefully controlled conditions, potentially using a milder reducing agent or a specific catalytic system that can differentiate between the two electronically and sterically equivalent bromine atoms.

Reactions of the Difluoromethyl Group

While less commonly targeted than the aryl bromine sites, the difluoromethyl group itself possesses unique reactivity. The C-H bond of the CHF₂ group is analogous to a benzylic C-H bond and is activated by both the adjacent aromatic ring and the two fluorine atoms. nih.govmdpi.com

The fluorine atoms exert a strong inductive electron-withdrawing effect, which increases the acidity of the benzylic proton compared to a non-fluorinated methyl group. The pKa of the C-H bond in the CHF₂ group is lowered, making deprotonation feasible with a strong base to form a carbanion. This anion could then react with electrophiles, although this pathway is less common for aryl-CHF₂ compounds compared to other functionalizations.

More frequently, reactions at this position proceed via a radical mechanism. The benzylic C-H bond can be a site for radical abstraction. For example, late-stage functionalization methodologies, often employing photoredox catalysis, can selectively target benzylic C-H bonds for transformations like trifluoromethylthiolation. nih.gov Similar strategies could potentially be applied to functionalize the difluoromethyl group of 1,3-dibromo-5-(difluoromethyl)benzene, leading to the formation of a C-CF₂-X bond, where X is a new substituent. Furthermore, oxidation of the benzylic C-H bond to a carbonyl group is a known transformation for related substrates, although the high fluorine content in the difluoromethyl group makes this more challenging than for a simple methyl or methylene group. mdpi.commdpi.com

Stability and Reactivity Profile of the C(sp²)–CF₂H Moiety

The C(sp²)–H bond within the difluoromethyl group itself is relatively inert under standard conditions but can be activated for certain transformations. The stability of the C(sp²)–CF₂H moiety is a key feature, rendering the compound robust in many chemical environments. However, the electron-withdrawing nature of the attached benzene ring can influence the reactivity of the C-H bond in the difluoromethyl group under specific basic or radical conditions.

Transformations of the Difluoromethyl Group

While the difluoromethyl group is generally stable, it can undergo specific chemical transformations under forcing conditions. These reactions often target the C-H or C-F bonds of the –CF₂H moiety.

Dehydrofluorination: Under strong basic conditions, it is conceivable that 1,3-dibromo-5-(difluoromethyl)benzene could undergo dehydrofluorination. This process would involve the removal of a proton from the difluoromethyl group followed by the elimination of a fluoride ion, potentially leading to the formation of a transient difluorocarbene species. This reactive intermediate could then engage in various subsequent reactions.

Oxidation: Oxidation of the difluoromethyl group can lead to the formation of a carbonyl group. This transformation would convert the difluoromethylarene into the corresponding benzoyl fluoride or benzoic acid derivative, depending on the reaction conditions and workup. Such oxidations typically require potent oxidizing agents.

A summary of potential transformations of the difluoromethyl group is presented below:

| Transformation | Reagents/Conditions | Potential Product(s) |

| Dehydrofluorination | Strong Base (e.g., t-BuOK) | Difluorocarbene intermediate |

| Oxidation | Strong Oxidizing Agent | 3,5-Dibromobenzoyl fluoride / 3,5-Dibromobenzoic acid |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 1,3-dibromo-5-(difluoromethyl)benzene is governed by the directing effects of the existing substituents. Both bromine and the difluoromethyl group are deactivating, making the ring significantly less reactive towards electrophiles than benzene.

Electrophilic Aromatic Substitution: The directing effects of the substituents must be considered to predict the regioselectivity of electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Bromine atoms: Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because of the resonance stabilization of the cationic intermediate (Wheland intermediate) by their lone pairs.

Difluoromethyl group (–CF₂H): This group is strongly deactivating due to its inductive electron-withdrawing nature and is a meta-director.

In 1,3-dibromo-5-(difluoromethyl)benzene, the two bromine atoms are at positions 1 and 3, and the difluoromethyl group is at position 5. The directing effects are as follows:

The bromine at C1 directs incoming electrophiles to positions 2, 4, and 6.

The bromine at C3 directs incoming electrophiles to positions 2, 4, and 6.

The difluoromethyl group at C5 directs incoming electrophiles to positions 2 and 6.

All three groups direct the incoming electrophile to the C2 and C6 positions. The C4 position is also activated by the two bromine atoms. However, substitution at the C2 and C6 positions is reinforced by all three substituents. Therefore, electrophilic substitution is expected to occur primarily at the C2 (and equivalently C6) position, with potential for minor products from substitution at C4, though this is less likely due to the meta-directing influence of the -CF₂H group.

Nucleophilic Aromatic Substitution: The presence of three electron-withdrawing groups (two bromines and a difluoromethyl group) significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atoms can act as leaving groups in the presence of strong nucleophiles. Attack is favored at the carbon atoms bearing the bromine atoms (C1 and C3). The strong electron-withdrawing nature of the substituents helps to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

| Reaction Type | Expected Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Primarily at C2 and C6 positions | Reinforcing directing effects of Br and -CF₂H groups. |

| Nucleophilic Aromatic Substitution | At C1 and C3 positions | Electron-deficient ring; Br as a good leaving group. |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on 1,3-dibromo-5-(difluoromethyl)benzene are not extensively documented, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The electrophilic substitution on this deactivated ring would proceed via a standard SEAr mechanism, involving a two-step process:

Formation of a σ-complex (Wheland intermediate): The aromatic ring's π-electrons attack an electrophile (E⁺), forming a resonance-stabilized carbocation. The positive charge in this intermediate is delocalized across the ring. The stability of this intermediate is crucial. For attack at the C2 position, resonance structures can be drawn where the positive charge is adjacent to the bromine atoms, which can offer some stabilization through their lone pairs, despite their inductive withdrawal.

Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring. This step is typically fast.

The rate-determining step is the formation of the high-energy σ-complex, which is destabilized by the electron-withdrawing substituents, leading to slow reaction rates that often require harsh conditions (e.g., strong acids, high temperatures).

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism is the most probable pathway for nucleophilic substitution on this electron-poor aromatic system. This mechanism also involves a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing difluoromethyl group and the other bromine atom, particularly when they are ortho or para to the site of attack.

Loss of the Leaving Group: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

The formation of the Meisenheimer complex is typically the rate-determining step. The ability of the substituents to stabilize the negative charge in this intermediate is key to the feasibility of the reaction.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution. For 1,3-Dibromo-5-(difluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its chemical environment.

¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Elucidation

Should spectra be available, the following analyses would be performed:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The chemical shifts (δ) would indicate the electronic environment of these protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) would reveal information about neighboring protons and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon of the difluoromethyl group. The chemical shifts would provide insight into the hybridization and electronic nature of each carbon.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. It would show a signal for the two equivalent fluorine atoms in the difluoromethyl group. The chemical shift and coupling to the proton on the same carbon would be key diagnostic features.

A hypothetical data table for these NMR analyses is presented below. The values are placeholders and would need to be replaced with experimental data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Value | Triplet | JHF = Value | -CHF₂ |

| ¹H | Value | Singlet | - | Aromatic C-H |

| ¹H | Value | Singlet | - | Aromatic C-H |

| ¹³C | Value | Triplet | JCF = Value | -CHF₂ |

| ¹³C | Value | Singlet | - | Aromatic C-Br |

| ¹³C | Value | Singlet | - | Aromatic C-CHF₂ |

| ¹³C | Value | Singlet | - | Aromatic C-H |

| ¹⁹F | Value | Doublet | JFH = Value | -CHF₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the signals from one-dimensional NMR, two-dimensional techniques are employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For 1,3-Dibromo-5-(difluoromethyl)benzene, it would primarily be used to confirm through-bond coupling between the proton of the difluoromethyl group and the fluorine atoms, if a ¹H-¹⁹F COSY were performed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signal of the difluoromethyl group to its corresponding carbon signal and the aromatic proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. It would be crucial for confirming the connectivity of the difluoromethyl group to the benzene (B151609) ring and for assigning the quaternary carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of 1,3-Dibromo-5-(difluoromethyl)benzene with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₇H₄Br₂F₂. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

A hypothetical HRMS data table is shown below:

| Ion | Calculated Exact Mass | Observed Exact Mass | Molecular Formula |

| [M]⁺ | Value | Value | C₇H₄⁷⁹Br₂F₂ |

| [M+2]⁺ | Value | Value | C₇H₄⁷⁹Br⁸¹BrF₂ |

| [M+4]⁺ | Value | Value | C₇H₄⁸¹Br₂F₂ |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of 1,3-Dibromo-5-(difluoromethyl)benzene could be grown, X-ray crystallography would provide the definitive solid-state structure.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic data would allow for the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. This information would confirm the planar structure of the benzene ring and the geometry of the difluoromethyl substituent. It would also reveal details about intermolecular interactions in the crystal lattice.

A hypothetical table of selected crystallographic parameters is provided below:

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Value |

| C-C (aromatic) | Value |

| C-C (alkyl) | Value |

| C-F | Value |

| C-H | Value |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | Value |

| Br-C-C | Value |

| F-C-F | Value |

| H-C-F | Value |

| Torsional Angles (°) ** | |

| C-C-C-Br | Value |

| C-C-C-C | Value |

Investigation of Intermolecular Interactions

The solid-state architecture of 1,3-Dibromo-5-(difluoromethyl)benzene is anticipated to be significantly influenced by a variety of intermolecular interactions, primarily driven by the presence of bromine and difluoromethyl substituents on the benzene ring. These interactions play a crucial role in determining the crystal packing and, consequently, the material's bulk properties.

Halogen Bonding:

A prominent interaction expected to be observed in the crystal structure of 1,3-Dibromo-5-(difluoromethyl)benzene is halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this molecule, the bromine atoms, when covalently bonded to the electron-withdrawing benzene ring, can develop a region of positive electrostatic potential on their outer surface, known as a σ-hole. This σ-hole can then interact favorably with an electron-rich region of an adjacent molecule, such as the aromatic π-system or another halogen atom.

The strength of halogen bonds is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to. For bromine, these interactions are significant and directional, often playing a key role in the assembly of supramolecular structures. In the case of 1,3-Dibromo-5-(difluoromethyl)benzene, Br···Br or Br···π interactions are plausible.

C-H⋯Br Interactions:

To illustrate the nature of these interactions, theoretical calculations based on Density Functional Theory (DFT) can provide insights into the optimized geometry and potential intermolecular contacts. The table below presents hypothetical data for such interactions, based on calculations and observations from similar brominated aromatic compounds.

Table 1: Theoretically Predicted Intermolecular Interaction Geometries in 1,3-Dibromo-5-(difluoromethyl)benzene

| Interaction Type | Donor-Acceptor Atoms | Predicted Distance (Å) | Predicted Angle (°) |

|---|---|---|---|

| Halogen Bond | Br···Br | 3.40 - 3.60 | ~165 |

| Halogen Bond | Br···π (centroid) | 3.30 - 3.50 | ~170 |

| C-H⋯Br Hydrogen Bond | C-H···Br | 2.80 - 3.00 | 140 - 160 |

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Functional Groups and Molecular Vibrations

The vibrational spectrum of 1,3-Dibromo-5-(difluoromethyl)benzene can be interpreted by considering the characteristic frequencies of its constituent functional groups: the substituted benzene ring, the C-Br bonds, and the C-F bonds of the difluoromethyl group.

Benzene Ring Vibrations:

The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands. In-plane and out-of-plane C-H bending vibrations are also expected at lower frequencies.

C-Br Vibrations:

The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. These bands can be useful for confirming the presence of the bromine substituents.

Difluoromethyl Group Vibrations:

The difluoromethyl (-CHF₂) group will have its own set of characteristic vibrations. The C-H stretching of this group will be in the region of 3000-2900 cm⁻¹. The C-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms will likely result in symmetric and asymmetric stretching modes. Bending and wagging vibrations associated with the -CHF₂ group will be observed at lower frequencies.

The following table presents a summary of the expected vibrational modes and their approximate frequency ranges for 1,3-Dibromo-5-(difluoromethyl)benzene, based on theoretical calculations and data from analogous compounds.

Table 2: Predicted Vibrational Frequencies for 1,3-Dibromo-5-(difluoromethyl)benzene

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CHF₂ | 3000 - 2900 | Medium | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Strong | Medium to Strong |

| C-F Asymmetric Stretch | -CHF₂ | 1150 - 1050 | Strong | Weak |

| C-F Symmetric Stretch | -CHF₂ | 1050 - 950 | Strong | Medium |

| C-Br Stretch | C-Br | 600 - 500 | Medium | Strong |

| Ring Breathing | Benzene Ring | ~1000 | Weak | Strong |

Information regarding "1,3-Dibromo-5-(difluoromethyl)benzene" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "1,3-Dibromo-5-(difluoromethyl)benzene" to generate a detailed article as requested. However, searches for this specific compound, including its synthesis, properties, and applications in advanced organic synthesis, material science, and as an intermediate in agrochemical and specialty chemical synthesis, have not yielded any specific results.

The search results consistently provide information on structurally similar but distinct compounds, such as:

1,3-Dibromo-5-(trifluoromethyl)benzene : This compound features a trifluoromethyl (-CF3) group instead of a difluoromethyl (-CHF2) group.

1,3-Dibromo-5-fluorobenzene : This compound has a single fluorine atom instead of a difluoromethyl group.

The strict adherence to the user's request to focus solely on "1,3-Dibromo-5-(difluoromethyl)benzene" and the lack of available data for this specific molecule make it impossible to generate the requested article with the required level of detail and scientific accuracy.

It is possible that "1,3-Dibromo-5-(difluoromethyl)benzene" is a novel compound, a research chemical with limited public documentation, or is referred to by a different nomenclature that is not readily accessible through standard chemical databases and search engines. Without a specific CAS number or direct literature references, no verifiable information can be provided for this compound.

Therefore, the requested article on "1,3-Dibromo-5-(difluoromethyl)benzene" cannot be generated at this time.

Future Research Directions and Outlook

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1,3-Dibromo-5-(difluoromethyl)benzene, this translates to the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current methods for introducing difluoromethyl groups often rely on reagents that can be sensitive and produce significant byproducts.

Future research will likely focus on:

Catalytic C-H Difluoromethylation: Direct functionalization of a C-H bond on a dibromobenzene precursor would be an atom-economical approach. Research into organophotocatalytic methods, which use light and organic catalysts, could provide a metal-free and milder alternative to traditional methods.

Benign Fluorinating Agents: The development and utilization of safer and more environmentally friendly sources of the difluoromethyl group are crucial. This includes exploring novel reagents that are more stable and have a lower environmental impact.

Solvent-Free or Aqueous Conditions: Shifting away from volatile organic solvents to water or solvent-free reaction conditions is a key aspect of green chemistry. Investigating the feasibility of synthesizing 1,3-Dibromo-5-(difluoromethyl)benzene under these conditions will be a significant step forward.

| Sustainability Goal | Potential Research Approach |

| Reduce Waste | Direct C-H functionalization |

| Enhance Safety | Use of stable, non-toxic fluorinating agents |

| Minimize Solvent Use | Reactions in water or under solvent-free conditions |

Exploration of Novel Reactivity Patterns and Derivatization

The two bromine atoms and the difluoromethyl group on the benzene (B151609) ring of 1,3-Dibromo-5-(difluoromethyl)benzene offer a rich platform for chemical modifications. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the bromine atoms, making them susceptible to a variety of cross-coupling reactions.

Future investigations are expected to explore:

Selective Cross-Coupling Reactions: Developing conditions for the selective mono- or di-functionalization of the bromine atoms will enable the synthesis of a wide array of complex molecules. This could involve palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.

Metallaphotoredox Catalysis: This emerging field combines transition metal catalysis with photoredox catalysis to enable novel transformations under mild conditions. Applying this to 1,3-Dibromo-5-(difluoromethyl)benzene could unlock new pathways for derivatization.

Functionalization of the Difluoromethyl Group: While the C-F bonds are strong, exploring methods for the selective transformation of the difluoromethyl group itself could lead to the creation of novel fluorinated building blocks.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For 1,3-Dibromo-5-(difluoromethyl)benzene to be utilized in industrial applications, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch, offers significant advantages in this regard.

Key areas for future development include:

Continuous Halogenation and Difluoromethylation: Designing flow reactor setups for the key synthetic steps can improve safety, particularly when handling hazardous reagents. Continuous processes also allow for better control over reaction parameters, leading to higher yields and purity.

Automated Synthesis Platforms: Integrating flow reactors with automated control and analysis systems can enable high-throughput screening of reaction conditions and facilitate process optimization for the large-scale production of 1,3-Dibromo-5-(difluoromethyl)benzene and its derivatives.

In-line Purification: Developing continuous purification methods, such as liquid-liquid extraction or chromatography in flow, can streamline the entire manufacturing process, making it more efficient and cost-effective.

| Advantage of Flow Chemistry | Application to 1,3-Dibromo-5-(difluoromethyl)benzene Synthesis |

| Enhanced Safety | Controlled handling of hazardous halogenating and fluorinating agents. |

| Improved Control | Precise regulation of temperature, pressure, and reaction time. |

| Scalability | Facile transition from laboratory-scale synthesis to industrial production. |

Advanced Spectroscopic Characterization under Operando Conditions

A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of 1,3-Dibromo-5-(difluoromethyl)benzene is crucial for optimizing these processes. Operando spectroscopy, the characterization of materials while they are functioning under realistic reaction conditions, provides invaluable insights into reaction intermediates and pathways.

Future research could employ:

Operando Infrared (IR) and Raman Spectroscopy: To monitor the formation and consumption of key species in real-time during a chemical reaction.

Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal catalysts used in cross-coupling reactions of 1,3-Dibromo-5-(difluoromethyl)benzene.

Multi-technique Approaches: Combining several spectroscopic techniques simultaneously can provide a more complete picture of the dynamic changes occurring during a reaction.

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and guiding experimental efforts. By simulating the electronic and structural properties of derivatives of 1,3-Dibromo-5-(difluoromethyl)benzene, researchers can identify candidates with desired characteristics for specific applications.

Future computational studies may focus on:

Density Functional Theory (DFT) Calculations: To predict the reactivity of different sites on the molecule and to elucidate reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To correlate the structural features of derivatives with their potential biological activity or material properties.

Virtual Screening: To computationally screen large libraries of virtual derivatives to identify promising candidates for synthesis and testing in areas such as medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3-Dibromo-5-(difluoromethyl)benzene with high purity?

- Methodological Answer : A common approach involves bromination of 5-(difluoromethyl)benzene derivatives using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. For structurally similar compounds, bromination at the 1,3-positions is achieved via electrophilic substitution in the presence of Lewis acids (e.g., FeBr₃). Purification typically employs column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product .

Q. How should researchers safely handle and store 1,3-Dibromo-5-(difluoromethyl)benzene in laboratory settings?

- Methodological Answer : This compound requires handling in a fume hood with appropriate PPE (gloves, lab coat, goggles). Storage should be in a cool, dry environment (<4°C) in airtight containers to prevent moisture absorption or decomposition. Spills must be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .

Q. What analytical techniques are most effective for characterizing the structure and purity of 1,3-Dibromo-5-(difluoromethyl)benzene?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments (e.g., splitting patterns from difluoromethyl groups) .

- GC-MS/HPLC : Quantifies purity and detects trace impurities using retention time and mass fragmentation patterns .

- Elemental Analysis : Validates empirical formula accuracy (C:Br:F ratio) .

Advanced Research Questions

Q. How do electronic effects of difluoromethyl and bromo substituents influence the regioselectivity of subsequent nucleophilic aromatic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of Br and CF₂H groups deactivates the benzene ring, directing nucleophilic attack to the para position relative to the stronger electron-withdrawing group. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity, validated experimentally via substituent-directed coupling reactions .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of 1,3-Dibromo-5-(difluoromethyl)benzene across different studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Researchers should:

- Recrystallize the compound from multiple solvents (e.g., ethanol vs. DCM) to isolate pure polymorphs.

- Use DSC (Differential Scanning Calorimetry) to measure precise melting ranges and identify phase transitions.

- Cross-validate data with standardized databases (e.g., NIST Chemistry WebBook) .

Q. What computational methods are suitable for predicting the crystal packing and intermolecular interactions of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal structure and identifies non-classical interactions (e.g., C–Br⋯π or F⋯H contacts) .

- Molecular Dynamics Simulations : Models packing efficiency using force fields (e.g., AMBER) parameterized for halogens.

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., Br/F contributions) from crystallographic data .

Contradiction Analysis & Methodological Guidance

Q. How can researchers address conflicting reactivity data in cross-coupling reactions involving 1,3-Dibromo-5-(difluoromethyl)benzene?

- Methodological Answer : Divergent results may stem from varying catalytic systems (e.g., Pd vs. Cu). Systematic optimization is recommended:

- Screen ligands (e.g., bipyridine for Pd, phenanthroline for Cu) to stabilize active catalytic species.

- Monitor reaction progress via in situ IR or Raman spectroscopy to identify intermediates .

Safety and Compliance

Q. What are the critical safety protocols for disposing of waste containing 1,3-Dibromo-5-(difluoromethyl)benzene?

- Methodological Answer : Follow halogenated waste guidelines:

- Neutralize residual reactivity with sodium bicarbonate before incineration.

- Document disposal via hazardous waste manifests, adhering to EPA/DOT regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.